molecular formula C22H19FN2O3 B12130069 N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

Cat. No.: B12130069
M. Wt: 378.4 g/mol
InChI Key: UJYLXXLXFUMFSA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with fluorophenyl, hydroxy, oxo, and carboxamide groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry, material science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Hydroxylation and Oxidation:

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Amidation: The carboxamide group can undergo further amidation or hydrolysis reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Amidation: Carboxylic acids or their derivatives (e.g., acid chlorides) can be used in the presence of coupling agents like EDC or DCC.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide depends on its interaction with specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anticancer research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the quinoline core.

    N-(4-fluorophenyl)-4H-pyrazole-3-carboxamide: Contains a pyrazole ring instead of a quinoline ring.

    N-(4-fluorophenyl)-2-hydroxybenzamide: Similar functional groups but different core structure.

Uniqueness

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is unique due to its combination of a quinoline core with multiple functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C22H19FN2O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)

InChI Key

UJYLXXLXFUMFSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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